chemical structure and properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride
chemical structure and properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, a substituted benzoic acid derivative of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and analytical characterization methods. While direct biological data for this specific isomer is limited, this guide also explores the pharmacological context of structurally related compounds to provide insights into its potential applications.
Chemical Identity and Physicochemical Properties
3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is an organic salt. The core structure consists of a benzoic acid molecule substituted at the meta-position with a 2-dimethylamino-ethoxy group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride | N/A |
| CAS Number | 215315-99-4 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |
| Molecular Weight | 245.70 g/mol | Calculated |
| Canonical SMILES | CN(C)CCOC1=CC=CC(=C1)C(=O)O.Cl | N/A |
| InChI Key | PCHGTMIQVOQXAI-UHFFFAOYSA-N (for free base) | |
| Appearance | Predicted to be a white to off-white crystalline solid | N/A |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Synthesis and Purification
The primary synthetic route for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a two-step process involving a Williamson ether synthesis followed by hydrochloride salt formation. This method is analogous to the synthesis of its structural isomer, 4-(2-Dimethylamino-ethoxy)-benzoic acid, a known intermediate in the production of the gastroprokinetic agent Itopride.[2]
Synthesis of 3-(2-Dimethylamino-ethoxy)-benzoic acid (Free Base)
This synthesis involves the O-alkylation of a 3-hydroxybenzoic acid derivative with 2-dimethylaminoethyl chloride. To prevent the acidic proton of the carboxylic acid from interfering with the reaction, it is often advantageous to use an ester of 3-hydroxybenzoic acid, such as methyl 3-hydroxybenzoate, as the starting material. The ester is then hydrolyzed in a subsequent step.
Experimental Protocol: Williamson Ether Synthesis and Hydrolysis
Materials:
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Methyl 3-hydroxybenzoate
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2-Dimethylaminoethyl chloride hydrochloride
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Methanol
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10% Aqueous Potassium Hydroxide (KOH) solution
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Concentrated Hydrochloric Acid (HCl)
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Dichloromethane (DCM)
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Part 1: Synthesis of Methyl 3-(2-Dimethylamino-ethoxy)-benzoate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone.
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Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The excess base is to neutralize the hydrochloride of the alkylating agent and to deprotonate the phenol.
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Alkylation: Add 2-dimethylaminoethyl chloride hydrochloride (1.2 eq) to the stirring mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.
Part 2: Hydrolysis to 3-(2-Dimethylamino-ethoxy)-benzoic acid
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Saponification: Dissolve the crude methyl 3-(2-dimethylamino-ethoxy)-benzoate in methanol and add a 10% aqueous KOH solution (excess).
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Reflux: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
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Isolation of Free Base: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 6-7 with concentrated HCl. The product will precipitate as a white solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
Caption: Synthetic workflow for the free base.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt, the purified free base is dissolved in a suitable anhydrous solvent and treated with a solution of hydrogen chloride.
Experimental Protocol: Salt Formation
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Dissolution: Dissolve the purified 3-(2-Dimethylamino-ethoxy)-benzoic acid in a minimal amount of a suitable anhydrous solvent such as isopropanol or diethyl ether.
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Acidification: Slowly add a solution of anhydrous hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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Precipitation: The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.
Analytical Characterization
Due to the lack of publicly available experimental spectra for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, this section provides predicted spectroscopic characteristics based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons: The protons on the benzene ring are expected to appear in the range of 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern.
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Ethoxy Protons: The two methylene groups of the ethoxy chain (-O-CH₂-CH₂-N-) will likely show distinct signals. The protons closer to the oxygen (-O-CH₂-) are expected to be further downfield (around 4.0-4.3 ppm) as a triplet, while the protons closer to the nitrogen (-CH₂-N-) will be slightly upfield (around 2.8-3.2 ppm) as a triplet.
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Dimethyl Protons: The six protons of the two methyl groups on the nitrogen (-N(CH₃)₂) will likely appear as a singlet around 2.3-2.6 ppm.
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Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet far downfield, typically above 10 ppm, and may be exchangeable with D₂O.
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Amine Proton: In the hydrochloride salt, the proton on the nitrogen will be present, and its chemical shift can be variable and may also be a broad signal.
¹³C NMR:
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Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-175 ppm.
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Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (110-160 ppm). The carbon attached to the oxygen of the ethoxy group will be the most downfield among the aromatic carbons.
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Ethoxy Carbons: The two carbons of the ethoxy chain will be in the aliphatic region, with the carbon attached to the oxygen (-O-CH₂-) appearing around 65-70 ppm and the carbon attached to the nitrogen (-CH₂-N-) around 50-55 ppm.
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Dimethyl Carbons: The carbons of the two methyl groups will be the most upfield, typically around 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is expected to show characteristic absorption bands for its functional groups:
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
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N-H Stretch (Ammonium Salt): A broad band in the region of 2400-2800 cm⁻¹ is expected for the N-H stretch of the protonated tertiary amine.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.
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C-O Stretch (Ether and Carboxylic Acid): C-O stretching vibrations for the ether and carboxylic acid will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
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C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will appear as several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum under positive ion mode, the expected molecular ion peak would correspond to the free base [M+H]⁺ at an m/z of approximately 210.1. Fragmentation patterns would likely involve the cleavage of the ether linkage and the loss of the dimethylaminoethyl group.
Caption: Analytical techniques for characterization.
Biological and Pharmacological Context
While there is a lack of specific biological activity data for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in the scientific literature, the structural similarity to other pharmacologically active molecules provides a basis for potential areas of investigation.
Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The presence of the dimethylamino-ethoxy side chain can significantly influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), by altering its lipophilicity and basicity.
A noteworthy structural analog is 4-(2-Dimethylamino-ethoxy)-benzoic acid, which is a key intermediate in the synthesis of Itopride.[2] Itopride is a prokinetic agent that enhances gastrointestinal motility through a dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[2] This suggests that compounds with the (dimethylamino-ethoxy)-benzoic acid scaffold may have the potential to interact with targets in the central nervous system or the gastrointestinal tract.
Furthermore, various other benzoic acid derivatives with alkoxy and amino functionalities have been investigated for a range of therapeutic applications, including their potential as anticonvulsants and anti-inflammatory agents.
Given its structure, 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride could be a valuable building block for the synthesis of novel compounds for screening in various biological assays. Its potential as a research chemical lies in the exploration of its own biological activity and its utility as a scaffold for the development of new therapeutic agents.
Safety and Handling
For the free base, 3-(2-(Dimethylamino)ethoxy)benzoic acid, the following hazard statements are reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). It is recommended to handle the hydrochloride salt with similar precautions.
General Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Work in a well-ventilated area, preferably in a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a chemical compound with a well-defined structure for which a reliable synthetic pathway can be proposed based on established chemical principles. While experimental physicochemical and biological data are currently scarce in the public domain, its structural features suggest potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential areas of application, serving as a valuable resource for researchers and scientists in the field. Further experimental studies are warranted to fully elucidate the properties and potential of this compound.
References
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NextSDS. 3-(2-Dimethylamino-ethoxy)-benzoic acidhydrochloride — Chemical Substance Information. [Link]
